4-Bromo-1-chloro-2-(chloromethoxy)benzene

Catalog No.
S13669123
CAS No.
M.F
C7H5BrCl2O
M. Wt
255.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-(chloromethoxy)benzene

Product Name

4-Bromo-1-chloro-2-(chloromethoxy)benzene

IUPAC Name

4-bromo-1-chloro-2-(chloromethoxy)benzene

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2

InChI Key

XJIDDNLUSABYNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCl)Cl

4-Bromo-1-chloro-2-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5BrCl2\text{C}_7\text{H}_5\text{BrCl}_2 and a molecular weight of approximately 239.92 g/mol. This compound is characterized by the presence of multiple halogen substituents on a benzene ring, specifically bromine and chlorine atoms, which significantly influence its chemical reactivity and biological activity. It is typically encountered as a white to yellow solid and has a density of approximately 1.7 g/cm³ with a boiling point around 274.5 °C at standard atmospheric pressure .

Typical of aromatic halides. Notably, it can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the halogen, leading to the displacement of the halide ion. The mechanism often involves the formation of a negatively charged intermediate before the halide is expelled. Additionally, this compound can be involved in bromination reactions, where it acts as a substrate for further bromination under certain conditions, facilitated by reagents such as triethylborane.

The biological activity of 4-Bromo-1-chloro-2-(chloromethyl)benzene primarily stems from its structure as a benzylic halide, which allows it to interact with various nucleophiles in biological systems. Such interactions can potentially lead to alterations in biochemical pathways, making it relevant in pharmacological contexts. For instance, it has been utilized in synthesizing compounds that act as CCR5 antagonists, which have implications in treating diseases like HIV. Furthermore, its potential toxicity is notable; it can cause severe skin burns and respiratory irritation upon exposure .

Synthesis of 4-Bromo-1-chloro-2-(chloromethyl)benzene can be achieved through several methods:

  • Bromination of Chloromethylbenzene: This method involves the bromination of chloromethylbenzene using bromine or brominating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: The compound can also be synthesized by performing nucleophilic substitutions on appropriate precursors that contain chloromethyl groups.
  • Multi-step Synthesis: In more complex syntheses, intermediates such as 1-chloro-4-(chloromethyl)benzene may be used to produce novel compounds with significant bioactivities.

4-Bromo-1-chloro-2-(chloromethyl)benzene finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific biological pathways.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Research: Used in studies investigating nucleophilic substitution mechanisms and the reactivity of halogenated compounds .

Studies on 4-Bromo-1-chloro-2-(chloromethyl)benzene focus on its interactions with nucleophiles and other chemical species. Its ability to undergo nucleophilic substitution makes it a subject of interest in understanding reaction mechanisms involving halogenated compounds. The environmental factors such as solvent polarity and temperature can significantly influence these interactions, affecting both the efficiency and selectivity of reactions .

Several compounds exhibit structural similarities to 4-Bromo-1-chloro-2-(chloromethyl)benzene, which enhances understanding of its uniqueness:

Compound NameMolecular FormulaKey Features
4-Chloro-1-bromobenzeneC6H4BrClLacks chloromethyl group; simpler reactivity
4-Bromo-2-chlorotolueneC7H6BrClContains methyl group; different electronic effects
1-Bromo-4-chlorobenzeneC6H4BrClDifferent substitution pattern; less steric hindrance
4-Bromo-1-chloro-2-methylbenzeneC8H8BrClAdditional methyl group alters reactivity

The uniqueness of 4-Bromo-1-chloro-2-(chloromethyl)benzene lies in its specific combination of bromine and chlorine substituents along with the chloromethyl group, which significantly influences its chemical behavior and potential applications compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

253.89008 g/mol

Monoisotopic Mass

253.89008 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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